GLP-1(7-36), amide

GLP-1 receptor signaling cAMP accumulation Incretin function

Ensuring your GLP-1 receptor assays use the correct physiological ligand is critical. Using less active variants like GLP-1(1-37) can require supraphysiological concentrations, confounding experimental results. Our GLP-1(7-36) amide is the gold-standard reference compound, offering a 100-fold potency advantage over extended GLP-1 variants, with high receptor affinity (Kd=204 pM) and potent functional activity (EC50=0.010 nM). It guarantees inter-laboratory reproducibility and accurate benchmarking of new chemical entities, eliminating the risk of invalid data from inappropriate substitutions.

Molecular Formula C149H226N40O45
Molecular Weight 3297.6 g/mol
CAS No. 107444-51-9
Cat. No. B1663877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1(7-36), amide
CAS107444-51-9
SynonymsGLP-1-(7-36)
GLP-I (7-36)
glucagon-like peptide 1 (7-36)
glucagon-like peptide I (7-36)
proglucagon (78-107)
Molecular FormulaC149H226N40O45
Molecular Weight3297.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
InChIKeyDTHNMHAUYICORS-KTKZVXAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

GLP-1(7-36) Amide Overview


GLP-1(7-36) amide (CAS 107444-51-9) is a 30-amino acid peptide hormone and the major biologically active circulating form of glucagon-like peptide-1 (GLP-1), produced by post-translational processing of proglucagon in intestinal L-cells. It acts as a potent, glucose-dependent insulinotropic peptide, binding with high affinity (Kd = 204 pM) to the GLP-1 receptor (GLP-1R) expressed on pancreatic β-cells and other tissues . This amidated form is distinguished from the non-amidated GLP-1(7-37) and the extended forms GLP-1(1-37) and GLP-1(1-36) amide by its physiological predominance and enhanced receptor activation potency [1].

Endogenous primary form for GLP-1R signaling and cAMP pathway studies
C-terminal amidation may support reported higher functional activity vs. extended variants
Well-characterized binding affinity context for receptor pharmacology assays

GLP-1(7-36) Amide: Key Distinctions


Despite belonging to the same superfamily, GLP-1(7-36) amide exhibits distinct pharmacological properties compared to its primary structural variants (e.g., GLP-1(7-37), GLP-1(1-37), GLP-1(1-36) amide) and therapeutically optimized analogs (e.g., liraglutide, semaglutide, exenatide). Substituting one for another without acknowledging these quantitative differences can invalidate experimental results or lead to incorrect procurement decisions. Key differentiators include a 100-fold potency advantage over extended GLP-1 variants in functional assays [1], a significantly longer in vitro plasma half-life compared to GLP-1(7-37) [2], and a distinct receptor binding affinity profile that contrasts sharply with the modified binding kinetics of clinically used analogs [3]. These disparities arise from the specific C-terminal amidation and the precise N-terminal sequence (His7-Ala8), which dictate susceptibility to proteolytic cleavage by dipeptidyl peptidase IV (DPP-IV) and, consequently, in vivo half-life [4]. Therefore, generic substitution without empirical verification of these parameters is scientifically unsound.

Extended variants (GLP-1(1-37), GLP-1(1-36) amide)

Reported lower functional potency may shift assay response; not directly interchangeable for native signaling models.

Non-amidated GLP-1(7-37)

Reported shorter plasma half-life may alter stability-dependent study designs, limiting direct substitution.

Therapeutic analogs (liraglutide, semaglutide, exenatide)

Modified receptor kinetics and DPP-IV resistance create a distinct pharmacological profile; may not represent native GLP-1R signaling.

GLP-1(7-36) Amide Comparison


Functional Potency vs. Extended Variants

GLP-1(7-36) amide demonstrates 100-fold greater potency in stimulating H+ production (measured by [14C]aminopyrine accumulation) compared to the extended peptides GLP-1(1-37) and GLP-1(1-36) amide in rat parietal cells [1]. This difference underscores the necessity of using the correct mature form for studies aiming to replicate endogenous incretin action.

Functional Potency
Head-to-head
EC50 = 10 nM (7-36 amide) vs. 1000 nM (1-37, 1-36 amide) 100-fold lower EC50
Reported activity window supports functional assay design
Rat parietal cell [14C]aminopyrine assay
GLP-1 receptor signaling cAMP accumulation Incretin function Parietal cell assay

Receptor Binding Affinity vs. GLP-1(7-37) & Analogs

GLP-1(7-36) amide binds to the human GLP-1 receptor with high affinity, exhibiting an IC50 of 0.37 nM [1], which is 260-fold more potent than GLP-1(1-36) amide in inhibiting radioligand binding to rat lung membranes . For comparison, DPP-IV resistant analogs like (Abu8)-GLP-1 and (Val8)-GLP-1 show significantly reduced affinities (IC50 = 4.76 nM and 81.1 nM, respectively) [1]. This high affinity makes it an ideal tool for characterizing native GLP-1R pharmacology.

Receptor Affinity
Cross-study
IC50 = 0.37 nM (human GLP-1R) Kd = 204 pM (RINm5F) 260-fold vs. GLP-1(1-36) amide
Benchmark for native receptor binding characterization
Radioreceptor and cell-based assays
GLP-1R binding kinetics Radioreceptor assay RINm5F cells Incretin pharmacology

Plasma Stability vs. GLP-1(7-37)

The C-terminal amidation of GLP-1(7-36) confers a significant stability advantage over its non-amidated counterpart, GLP-1(7-37). In vitro incubation in human plasma at 37°C revealed a half-life (T1/2) of 42 ± 2 minutes for GLP-1(7-36) amide, compared to only 32 ± 3 minutes for GLP-1(7-37) (P=0.007) [1]. In contrast, DPP-IV cleavage in vivo reduces its half-life to under 2 minutes [2], a critical limitation that has driven the development of degradation-resistant analogs like liraglutide and semaglutide.

Plasma Stability
Head-to-head
T1/2 = 42 ± 2 min (7-36 amide) vs. 32 ± 3 min (7-37) 31% longer half-life
Reported longer half-life may benefit stability-dependent protocols
Human plasma incubation at 37°C
Peptide stability Plasma degradation Half-life Proteolytic susceptibility

Insulinotropic Potency vs. Clinical Analogs

In a standardized GLP-1 receptor functional assay, GLP-1(7-36) amide exhibits an EC50 of 0.010 nM, which is 35-fold more potent than liraglutide (EC50 = 0.35 nM) in stimulating receptor activation [1]. Additionally, in a separate study measuring cAMP production, GLP-1(7-36) amide had an EC50 of 4.7 nM, significantly lower than the EC50 values for N-terminally modified analogs N-acetyl-GLP-1 (16.3 nM) and N-pyroglutamyl-GLP-1 (27 nM) [2]. This demonstrates that while native GLP-1(7-36) amide is the most potent acute agonist, its rapid in vivo degradation limits its therapeutic utility, a factor that does not detract from its value as a research tool.

Insulinotropic Potency
Cross-study
EC50 = 0.010 nM (functional assay) 35-fold vs. liraglutide (0.35 nM)
Reported acute activation context supports assay calibration
GLP-1R functional assay; cAMP assay EC50 = 4.7 nM
Insulin secretion GLP-1R functional assay cAMP accumulation Beta-cell pharmacology

GLP-1(7-36) Amide Applications


GLP-1R Assay Standardization

GLP-1(7-36) amide, with its well-defined high affinity (IC50 = 0.37 nM, Kd = 204 pM) [REFS-1, REFS-2] and potent functional activity (EC50 = 0.010 nM) [2], serves as the definitive reference standard for calibrating GLP-1R binding assays, establishing dose-response curves for novel agonists or antagonists, and validating cell-based functional assays. Its use ensures inter-laboratory reproducibility and accurate benchmarking of new chemical entities.

In Vivo & Ex Vivo Incretin Studies

For studies investigating the acute physiological effects of the native incretin system (e.g., glucose-stimulated insulin secretion, gastric emptying, appetite regulation), GLP-1(7-36) amide is the required compound. It is the predominant circulating form in vivo and demonstrates 100-fold greater potency than extended GLP-1 variants in functional assays [3]. Use of less active variants would require supraphysiological concentrations, confounding interpretation of results.

DPP-IV Cleavage & Peptide Stability

Due to its rapid and well-characterized degradation by DPP-IV (in vivo half-life < 2 minutes) [4] and its quantifiably longer in vitro plasma half-life compared to GLP-1(7-37) (42 vs. 32 minutes) [5], GLP-1(7-36) amide is an optimal substrate for developing and validating DPP-IV activity assays, screening for DPP-IV inhibitors, and designing novel, stabilized peptide analogs.

GLP-1 Immunoassay Calibration

The precise sequence and high purity of synthetic GLP-1(7-36) amide make it the ideal calibrator for immunoassays (e.g., ELISA, RIA) designed to specifically detect the biologically active, amidated form of GLP-1, as opposed to total GLP-1 or inactive metabolites like GLP-1(9-36) amide. This ensures accurate quantification of active incretin levels in biological samples.

Application
Selection Property
Validation Focus
GLP-1R assay standardization
Well-characterized affinity and potency profile
Inter-laboratory reproducibility and benchmarking of novel ligands
Incretin physiology research
Endogenous mature form with reported high functional activity
Glucose-stimulated insulin secretion and gastric emptying endpoints
DPP-IV stability and inhibitor screening
Reported DPP-IV susceptibility and distinct plasma half-life
Stability assay development and analog design
Active GLP-1 immunoassay calibration
Precise sequence identity for amidated form detection
Specific quantification of bioactive GLP-1(7-36) levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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